

An In-depth Technical Guide on the Molecular Structure and Geometry of Dideuteriomethanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a crucial molecule in spectroscopic and mechanistic studies across various scientific disciplines. Its altered mass distribution, due to the substitution of hydrogen with deuterium atoms, leads to distinct rotational and vibrational spectra compared to its hydrogenated counterpart. This guide provides a comprehensive overview of the molecular structure, geometry, and spectroscopic properties of **dideuteriomethanone**, supported by quantitative data and detailed experimental methodologies. This information is pivotal for researchers in fields such as astrophysics, atmospheric chemistry, and drug development, where precise molecular characterization is paramount.

Molecular Structure and Geometry

Dideuteriomethanone, like formaldehyde, possesses a planar trigonal geometry. The central carbon atom is sp² hybridized, forming a double bond with the oxygen atom and single bonds with the two deuterium atoms. This arrangement results in a molecule with C_{2v} symmetry.

The precise determination of its structural parameters, including bond lengths and angles, has been achieved through high-resolution spectroscopic techniques, primarily microwave spectroscopy. These experiments measure the rotational constants of the molecule, which are



inversely proportional to its moments of inertia. From these moments of inertia, the internuclear distances and angles can be accurately calculated.

Quantitative Structural Data

The experimentally determined structural parameters for **dideuteriomethanone** are summarized in the table below. For comparison, the corresponding values for formaldehyde (CH₂O) are also provided.

Parameter	Dideuteriomethanone (CD₂O)	Formaldehyde (CH ₂ O)	
Bond Length (C=O)	1.203 Å	1.203 Å	
Bond Length (C-D/C-H)	1.100 Å	1.116 Å	
Bond Angle (D-C-D/H-C-H)	116.5°	116.5°	

Note: The C=O bond length is largely unaffected by isotopic substitution, while the C-D bond is slightly shorter than the C-H bond due to the lower zero-point vibrational energy of the C-D bond.

Spectroscopic Properties

The vibrational and rotational spectra of **dideuteriomethanone** are of significant interest as they provide a detailed fingerprint of the molecule's quantum mechanical properties.

Vibrational Spectroscopy

Dideuteriomethanone has 3N-6 = 6 normal modes of vibration, all of which are active in both infrared (IR) and Raman spectroscopy. The substitution of hydrogen with heavier deuterium atoms results in a significant lowering of the vibrational frequencies for modes involving the movement of these atoms.

The fundamental vibrational frequencies for **dideuteriomethanone** are presented in the table below, with comparative data for formaldehyde.



Mode	Symmetry	Description	Dideuteriomet hanone (CD₂O) Frequency (cm ⁻¹)	Formaldehyde (CH ₂ O) Frequency (cm ⁻¹)
V1	aı	Symmetric C- D/C-H Stretch	2056	2782
V2	aı	C=O Stretch	1701.619[1]	1746
V3	aı	D-C-D/H-C-H Scissoring	1106	1500
V4	b ₁	Asymmetric C- D/C-H Stretch	2160	2843
V5	bı	Out-of-plane Bend	938	1167
V6	b ₂	C-D ₂ /C-H ₂ Rocking	989	1249

Rotational Spectroscopy

Microwave spectroscopy provides highly precise rotational constants for **dideuteriomethanone**. These constants are essential for the accurate determination of the molecule's geometry and are also critical for identifying this molecule in interstellar environments.

The rotational constants for **dideuteriomethanone** in its ground vibrational state have been determined with high precision.[1]

Rotational Constant	Value (cm⁻¹)
A	4.72510
В	1.076852
С	0.873510



Experimental Protocols

The determination of the molecular structure and spectroscopic constants of **dideuteriomethanone** relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Microwave Spectroscopy

Objective: To measure the rotational transitions of gaseous **dideuteriomethanone** to determine its rotational constants and, subsequently, its precise molecular geometry.

Methodology:

- Sample Preparation: Gaseous dideuteriomethanone is prepared by heating paraformaldehyde-d2. The resulting gas is introduced into the spectrometer at low pressure.
- Instrumentation: A high-resolution microwave spectrometer, such as a cavity-based Fourier transform microwave (FTMW) spectrometer, is employed.
- Experimental Conditions:
 - The sample is introduced into a high-vacuum chamber.
 - A supersonic jet expansion is often used to cool the molecules to a very low rotational temperature (a few Kelvin), which simplifies the spectrum by populating only the lowest rotational energy levels.
- Data Acquisition:
 - A short, high-power microwave pulse is used to polarize the molecules.
 - The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.
 - The FID signal is Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions.
- Data Analysis:



- The observed transition frequencies are assigned to specific quantum number changes (J, K_a, K_e).
- The assigned frequencies are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, and C).
- From the rotational constants of the parent molecule and its isotopologues, the molecular structure (bond lengths and angles) can be determined using isotopic substitution analysis (Kraitchman's equations).

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure of gaseous **dideuteriomethanone** by analyzing the scattering pattern of a high-energy electron beam.

Methodology:

- Sample Introduction: A continuous, narrow beam of gaseous dideuteriomethanone is effused from a nozzle into a high-vacuum chamber.
- Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun.
- Scattering: The electron beam is directed to intersect the gas jet at a right angle. The electrons are scattered by the electrostatic potential of the molecules.
- Detection: The scattered electrons form a diffraction pattern of concentric rings, which is
 recorded on a detector (e.g., a photographic plate or a CCD camera). A rotating sector is
 often placed in front of the detector to compensate for the steep decline in scattered electron
 intensity with increasing scattering angle.
- Data Analysis:
 - The diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.
 - The molecular scattering intensity is extracted from the total scattering intensity.



 This molecular scattering intensity is used in a least-squares fitting procedure to refine a structural model of the molecule, yielding precise values for bond lengths, bond angles, and vibrational amplitudes.

Visualizations

Molecular Structure of Dideuteriomethanone

Caption: Ball-and-stick model of **dideuteriomethanone** with bond lengths.

Experimental Workflow for Microwave Spectroscopy

Caption: Workflow for determining molecular structure via microwave spectroscopy.

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References

- 1. Infrared spectrum of formaldehyde-d2. Vibration—rotation analysis of the v2 band | CiNii Research [cir.nii.ac.jp]
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